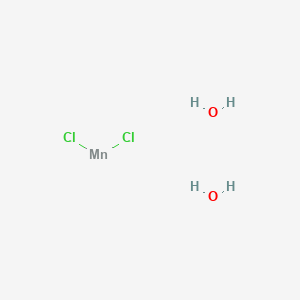
Manganese(2+) chloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(II) chloride 2-hydrate, with the chemical formula MnCl₂·2H₂O, is an inorganic compound that exists as a pale pink crystalline solid. This compound is one of the hydrated forms of manganese(II) chloride, which also includes the tetrahydrate form (MnCl₂·4H₂O). Manganese(II) chloride is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Manganese(IV) oxide reacts with concentrated hydrochloric acid to produce manganese(II) chloride, water, and chlorine gas: [ \text{MnO}_2 + 4\text{HCl} \rightarrow \text{MnCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]
Neutralization: By carefully neutralizing the resulting solution with manganese(II) carbonate, iron salts, which are common impurities, can be selectively precipitated.
Industrial Production Methods: In industrial settings, manganese(II) chloride is often produced by treating manganese metal or manganese(II) carbonate with hydrochloric acid: [ \text{Mn} + 2\text{HCl} + 4\text{H}_2\text{O} \rightarrow \text{MnCl}_2(\text{H}_2\text{O})_4 + \text{H}_2 ] [ \text{MnCO}_3 + 2\text{HCl} + 3\text{H}_2\text{O} \rightarrow \text{MnCl}_2(\text{H}_2\text{O})_4 + \text{CO}_2 ]
Chemical Reactions Analysis
Types of Reactions: Manganese(II) chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by air to form manganese(III) complexes, such as [Mn(CN)₆]³⁻ and [Mn(acetylacetonate)₃].
Substitution: It reacts with chloride ions to form a series of salts containing ions like [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻.
Common Reagents and Conditions:
Phosphine Ligands: Manganese(II) chloride reacts with triphenylphosphine (Ph₃P) to form [MnCl₂(Ph₃P)₂].
Cyclopentadienyl Sodium: It reacts with sodium cyclopentadienide to form manganocene (Mn(C₅H₅)₂) and sodium chloride.
Major Products:
Manganese(III) Complexes: Formed through oxidation reactions.
Organomanganese Compounds: Such as manganocene, formed through substitution reactions.
Scientific Research Applications
Manganese(II) chloride 2-hydrate has a wide range of applications in scientific research:
Mechanism of Action
Manganese(II) chloride exerts its effects through various mechanisms:
Comparison with Similar Compounds
Manganese(II) chloride 2-hydrate can be compared with other similar compounds:
Manganese(II) Fluoride (MnF₂): Similar in structure but differs in reactivity and applications.
Manganese(II) Bromide (MnBr₂): Shares similar properties but has different uses in organic synthesis.
Manganese(II) Iodide (MnI₂): Similar in chemical behavior but used in different industrial processes.
Uniqueness: Manganese(II) chloride 2-hydrate is unique due to its specific hydration state, which influences its solubility, reactivity, and applications in various fields.
Properties
Molecular Formula |
Cl2H4MnO2 |
|---|---|
Molecular Weight |
161.87 g/mol |
IUPAC Name |
dichloromanganese;dihydrate |
InChI |
InChI=1S/2ClH.Mn.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
InChI Key |
BEYCFZBNRLPHEP-UHFFFAOYSA-L |
Canonical SMILES |
O.O.Cl[Mn]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















